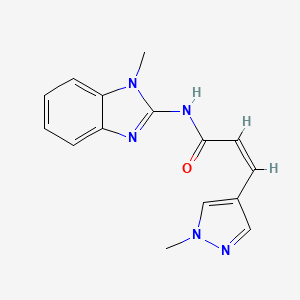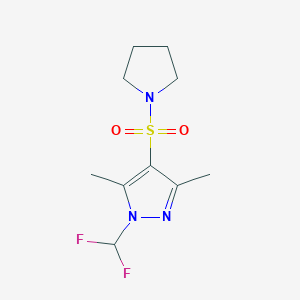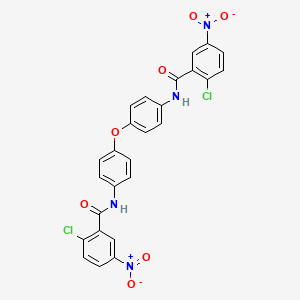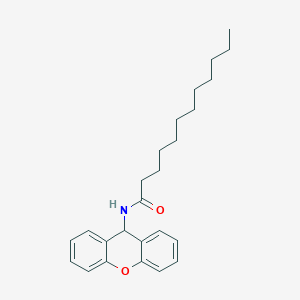
(2Z)-N-(1-methyl-1H-benzimidazol-2-yl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that features a benzimidazole and pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The benzimidazole and pyrazole moieties are then coupled through a propenamide linker using appropriate coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could potentially reduce the double bond in the propenamide linker.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) could be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Compounds with benzimidazole and pyrazole structures are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: Such compounds are investigated for their potential as therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory activities.
Biochemistry: They can be used as probes to study biological processes and molecular interactions.
Industry
Agriculture: Potential use as agrochemicals, including pesticides or herbicides.
Chemical Industry: Used in the synthesis of other complex molecules or as intermediates in various chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would depend on its specific biological target. Generally, compounds with benzimidazole and pyrazole structures can interact with enzymes, receptors, or DNA, affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrazole Derivatives: Compounds like celecoxib, a COX-2 inhibitor used as an anti-inflammatory drug.
Uniqueness
The unique combination of benzimidazole and pyrazole moieties in (Z)-N~1~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H15N5O |
|---|---|
Molekulargewicht |
281.31 g/mol |
IUPAC-Name |
(Z)-N-(1-methylbenzimidazol-2-yl)-3-(1-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C15H15N5O/c1-19-10-11(9-16-19)7-8-14(21)18-15-17-12-5-3-4-6-13(12)20(15)2/h3-10H,1-2H3,(H,17,18,21)/b8-7- |
InChI-Schlüssel |
DSBCLNVHPOWMNU-FPLPWBNLSA-N |
Isomerische SMILES |
CN1C=C(C=N1)/C=C\C(=O)NC2=NC3=CC=CC=C3N2C |
Kanonische SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=NC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenyl)carbonyl]-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893373.png)
amino]-4-oxobutanoic acid](/img/structure/B10893383.png)
![1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10893386.png)

![7-phenyl-2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10893391.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10893402.png)
![4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10893417.png)
![N-[(4-methylbenzyl)oxy]-3-nitrobenzamide](/img/structure/B10893421.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B10893427.png)

![Phenol, 2-[3-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,4-triazol-5-yl]-](/img/structure/B10893437.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10893439.png)
![N-(2-chlorophenyl)-4-oxo-4-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]butanamide](/img/structure/B10893447.png)

